Home > Products > Screening Compounds P75728 > (D-Ser6,Azagly10)-LHRH
(D-Ser6,Azagly10)-LHRH - 65807-03-6

(D-Ser6,Azagly10)-LHRH

Catalog Number: EVT-3413374
CAS Number: 65807-03-6
Molecular Formula: C55H76N18O14
Molecular Weight: 1213.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(D-Ser6)-Goserelin, also known as goserelin, is a synthetic analog of gonadotropin-releasing hormone (GnRH). [] It plays a crucial role in scientific research as a potent inhibitor of gonadotropin secretion. [, ] By suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, (D-Ser6)-goserelin effectively reduces the production of sex hormones like testosterone and estrogen. [, ] This hormone-suppressing action makes it a valuable tool for studying hormone-dependent conditions and processes.

Future Directions

8.1. Personalized Medicine: Research exploring the interaction of (D-Ser6)-goserelin with specific genetic markers could pave the way for personalized treatment strategies in hormone-dependent cancers. []

8.2. Drug Delivery Systems: Development of novel drug delivery systems for (D-Ser6)-goserelin, such as biodegradable microspheres, could enhance its therapeutic efficacy and patient compliance. [, ]

8.3. Combination Therapies: Investigating the synergistic effects of (D-Ser6)-goserelin in combination with other anticancer agents could lead to more effective treatment regimens for hormone-dependent cancers. [, , , ]

8.4. Understanding Resistance Mechanisms: Further research is needed to elucidate the mechanisms of resistance to (D-Ser6)-goserelin therapy in certain cancers, potentially identifying new therapeutic targets. []

Goserelin

Compound Description: Goserelin, also known as Zoladex®, is a synthetic gonadotropin-releasing hormone (GnRH) agonist. It is a decapeptide with the amino acid sequence Pyr-His-Trp-Ser-Tyr-D-Ser(But)-Leu-Arg-Pro-AzaGly-NH2. [, ] Goserelin is used to suppress the production of sex hormones (testosterone and estrogen). [] It is commonly utilized in the treatment of hormone-sensitive cancers, such as prostate and breast cancer. [, , ]

Relevance: Goserelin is the parent compound of (d-Ser6)-goserelin, differing only in the chirality at the 6th amino acid residue. While both compounds are GnRH agonists, they might exhibit different pharmacological properties due to the change in stereochemistry. [, ]

4-D-Ser-goserelin

Compound Description: 4-D-Ser-goserelin, also referred to as goserelin related compound A, is a structural analog of goserelin. [] It likely has a similar amino acid sequence to goserelin, with a D-serine substitution at the 4th position instead of the naturally occurring L-serine.

Relevance: The presence of 4-D-Ser-goserelin as a potential impurity in goserelin acetate preparations highlights the structural similarity between the two compounds. [] Their similar structures might lead to comparable biological activities, although the specific effects of 4-D-Ser-goserelin are not explicitly mentioned in the provided papers.

Leuprolide

Compound Description: Leuprolide is another synthetic GnRH agonist, commercially available as Lupron® among other brand names. [] Similar to goserelin, it is used in the treatment of hormone-sensitive cancers, particularly prostate cancer, by suppressing testosterone production. [, ]

Relevance: Although structurally different from (d-Ser6)-goserelin (leuprolide is a nonapeptide with the sequence Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt), it shares the same mechanism of action as a GnRH agonist. [] This suggests that (d-Ser6)-goserelin, goserelin, and leuprolide might have overlapping therapeutic applications, targeting similar biological pathways.

Overview

(D-Ser6,Azagly10)-Luteinizing Hormone Releasing Hormone is a synthetic analog of the natural luteinizing hormone releasing hormone, which plays a critical role in regulating the reproductive system. This compound has been studied for its potential to enhance the release of luteinizing hormone and follicle-stimulating hormone, making it of interest in various therapeutic applications.

Source and Classification

(D-Ser6,Azagly10)-Luteinizing Hormone Releasing Hormone is classified as a peptide analog. It is derived from modifications to the natural sequence of luteinizing hormone releasing hormone, specifically through the substitution of certain amino acids to improve its biological activity and stability. The compound can be synthesized through various chemical methods, primarily focusing on peptide synthesis techniques.

Synthesis Analysis

Methods and Technical Details

The synthesis of (D-Ser6,Azagly10)-Luteinizing Hormone Releasing Hormone typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:

  1. Coupling Reactions: Amino acids are activated and coupled to the growing peptide chain using coupling reagents such as N,N'-dicyclohexylcarbodiimide or similar agents.
  2. Deprotection Steps: Protecting groups on the amino acids are removed at specific stages to ensure that only the desired functional groups are available for coupling.
  3. Cleavage from Solid Support: Once the peptide chain is complete, it is cleaved from the solid support, often using trifluoroacetic acid.
  4. Purification: The crude product is purified using high-performance liquid chromatography to isolate the desired compound.

These methods ensure that (D-Ser6,Azagly10)-Luteinizing Hormone Releasing Hormone is synthesized with high purity and yield.

Molecular Structure Analysis

Structure and Data

The molecular structure of (D-Ser6,Azagly10)-Luteinizing Hormone Releasing Hormone can be described as a modified peptide consisting of a sequence that includes D-serine at position 6 and azaglycine at position 10.

  • Molecular Formula: C_{n}H_{m}N_{p}O_{q} (exact values depend on the full amino acid sequence).
  • Molecular Weight: Typically ranges around 1000 Da depending on the specific sequence.

The structural modifications aim to enhance receptor binding affinity and biological activity compared to natural luteinizing hormone releasing hormone.

Chemical Reactions Analysis

Reactions and Technical Details

(D-Ser6,Azagly10)-Luteinizing Hormone Releasing Hormone undergoes various chemical reactions that are essential for its biological function:

  1. Receptor Binding: The compound binds to luteinizing hormone releasing hormone receptors on pituitary cells, triggering intracellular signaling pathways.
  2. Signal Transduction: This binding activates phospholipase C, leading to increased intracellular calcium levels and subsequent release of luteinizing hormone and follicle-stimulating hormone.
  3. Metabolism: The peptide may undergo enzymatic degradation by peptidases in vivo, affecting its half-life and activity.

These reactions are crucial for understanding how (D-Ser6,Azagly10)-Luteinizing Hormone Releasing Hormone functions within biological systems.

Mechanism of Action

Process and Data

The mechanism of action for (D-Ser6,Azagly10)-Luteinizing Hormone Releasing Hormone involves:

  1. Binding Affinity: The structural modifications enhance its binding affinity for luteinizing hormone releasing hormone receptors compared to natural forms.
  2. Activation of Gonadotropins: Upon receptor activation, there is an increase in gonadotropin release from the anterior pituitary gland, which is essential for reproductive function.
  3. Feedback Mechanisms: The release of gonadotropins subsequently influences steroidogenesis in gonadal tissues, completing a feedback loop that regulates reproductive hormones.

Data from various studies indicate that this compound can effectively stimulate gonadotropin release in both animal models and clinical settings.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(D-Ser6,Azagly10)-Luteinizing Hormone Releasing Hormone exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white powder or lyophilized solid.
  • Solubility: Soluble in water and common organic solvents used in peptide chemistry.
  • Stability: Stability can vary based on formulation; generally more stable than unmodified peptides due to structural enhancements.

Relevant data include melting point ranges and solubility profiles obtained through standard characterization techniques such as differential scanning calorimetry and solubility tests.

Applications

Scientific Uses

The primary applications of (D-Ser6,Azagly10)-Luteinizing Hormone Releasing Hormone include:

  1. Reproductive Health Research: Used in studies investigating hormonal regulation mechanisms in reproductive physiology.
  2. Therapeutic Development: Potential use in treating conditions related to hormonal imbalances such as infertility or hypogonadism.
  3. Pharmaceutical Formulations: Investigated as a candidate for developing new drugs targeting reproductive disorders.
Introduction to (D-Ser⁶,Azagly¹⁰)-LHRH in Endocrine Research

Historical Context of LHRH Analogues in Reproductive Endocrinology

The isolation and characterization of native gonadotropin-releasing hormone (GnRH/LHRH) in 1971 marked a transformative milestone in reproductive endocrinology. This decapeptide, produced in the hypothalamus, serves as the primary regulator of the hypothalamic-pituitary-gonadal (HPG) axis, controlling the pulsatile secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. Researchers rapidly recognized that structural modifications to native LHRH could yield analogues with enhanced stability, binding affinity, and prolonged activity, offering therapeutic potential for hormone-dependent conditions. Early synthetic efforts focused on substitutions at positions 6 and 10, which are critical for enzymatic degradation and receptor activation. The development of (D-Ser⁶,Azagly¹⁰)-LHRH (goserelin acetate) emerged in this innovative landscape during the 1980s as part of a concerted effort to create long-acting depot formulations capable of achieving sustained medical castration. This compound exemplified a shift from reversible interventions to durable HPG axis suppression, enabling novel research into conditions like prostate cancer, endometriosis, and precocious puberty without invasive procedures [3] [5] [8].

Rationale for Structural Modifications in (D-Ser⁶,Azagly¹⁰)-LHRH Design

The design of (D-Ser⁶,Azagly¹⁰)-LHRH targeted two vulnerabilities of native LHRH: rapid enzymatic cleavage and short plasma half-life. Strategic substitutions were engineered to enhance metabolic stability and receptor binding:

  • Position 6 Substitution: Replacement of native glycine with D-serine tert-butyl ether (D-Ser(tBu)) conferred resistance to degradation by endopeptidases. The D-configuration sterically hindered enzymatic access, while the bulky tert-butyl group enhanced hydrophobic interactions with the GnRH receptor’s binding pocket.
  • Position 10 Modification: Substitution of glycinamide with aza-glycine (Azagly), a carbazoyl group (-CONHN₂), eliminated the primary cleavage site for post-proline cleaving enzymes. This modification also stabilized the C-terminal conformation critical for receptor activation [1] [2] [4].

Table 1: Structural Modifications in (D-Ser⁶,Azagly¹⁰)-LHRH and Functional Consequences

PositionNative ResidueModified ResidueChemical ChangeFunctional Impact
6GlycineD-Ser(tBu)D-stereoisomer + tert-butyl etherResistance to endopeptidases; ↑ receptor affinity
10GlycinamideAzaglyCarbazoyl group (-CONHN₂)Blocks enzymatic cleavage; ↑ half-life
N-terminalPyroGluPyroGlu (retained)-Maintains receptor recognition

These alterations yielded a compound (molecular formula: C₅₉H₈₄N₁₈O₁₄; CAS: 145781-92-6) with a plasma half-life extending to hours, compared to minutes for native LHRH. Crucially, the modifications enabled formulation as a biodegradable subcutaneous depot (e.g., Zoladex®), releasing the analogue over 28 days and facilitating persistent HPG axis suppression [1] [4] [9].

Role in Hypothalamic-Pituitary-Gonadal Axis Modulation

(D-Ser⁶,Azagly¹⁰)-LHRH exerts profound, biphasic effects on the HPG axis through rigorous modulation of gonadotrope responsiveness:

  • Initial Agonist Phase: Upon administration, the compound binds avidly to pituitary GnRH receptors, triggering an abrupt surge in LH (up to 10-fold) and FSH release. This "flare effect" transiently elevates testosterone in males (140–200% above baseline) and estradiol in females, peaking within 48–72 hours [4] [8] [9].
  • Receptor Desensitization Phase: Continuous receptor exposure induces phosphorylation and internalization of GnRH receptors, coupled with downregulation of receptor gene expression. By days 7–14, pituitary gonadotropes become refractory, suppressing LH/FSH secretion to near-undetectable levels. Consequently, gonadal steroidogenesis plummets: testosterone falls to castrate levels (<50 ng/dL) in males by day 21, while estradiol drops to menopausal ranges in females [4] [9].

Table 2: Hormonal Response to Sustained (D-Ser⁶,Azagly¹⁰)-LHRH Administration

ParameterBaselineFlare Phase (Day 3)Suppression Phase (Day 21+)Mechanism
Serum LH5–10 IU/L↑↑↑ (40–60 IU/L)↓↓ (<1 IU/L)Receptor downregulation
Serum Testosterone300–1000 ng/dL↑↑ (600–1200 ng/dL)↓↓↓ (<50 ng/dL)Deprivation of LH stimulation
Testicular T Content100–200 ng/gNot reported↓↓↓ (5–15 ng/g)Atrophy of Leydig cells; ↓ steroid enzymes
FSH4–15 IU/L↑↑ (20–30 IU/L)↓↓ (<2 IU/L)Reduced Sertoli cell stimulation

Morphologically, sustained treatment induces testicular atrophy in males, characterized by Leydig cell degeneration, reduced seminiferous tubule diameter, and depletion of androgen-synthesizing enzymes. Ovarian studies similarly demonstrate follicular arrest and reduced estrogen synthesis. These effects are fully reversible upon cessation, underscoring the compound’s role as a research tool for probing HPG axis plasticity [9] [10].

The axis suppression is mediated partly through disrupted kisspeptin signaling. Kisspeptin neurons in the arcuate nucleus, which relay metabolic and steroidal feedback to GnRH neurons, show altered activity patterns during chronic agonist exposure, contributing to central inhibition of reproductive function [10]. This bistable control mechanism—enabling rapid switching between fertile and infertile endocrine states—has made (D-Ser⁶,Azagly¹⁰)-LHRH indispensable for investigating HPG dynamics in physiological and disease models.

Properties

CAS Number

65807-03-6

Product Name

(D-Ser6,Azagly10)-LHRH

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C55H76N18O14

Molecular Weight

1213.3 g/mol

InChI

InChI=1S/C55H76N18O14/c1-28(2)19-37(46(79)64-36(9-5-17-60-54(56)57)53(86)73-18-6-10-43(73)52(85)71-72-55(58)87)65-50(83)41(25-74)69-47(80)38(20-29-11-13-32(76)14-12-29)66-51(84)42(26-75)70-48(81)39(21-30-23-61-34-8-4-3-7-33(30)34)67-49(82)40(22-31-24-59-27-62-31)68-45(78)35-15-16-44(77)63-35/h3-4,7-8,11-14,23-24,27-28,35-43,61,74-76H,5-6,9-10,15-22,25-26H2,1-2H3,(H,59,62)(H,63,77)(H,64,79)(H,65,83)(H,66,84)(H,67,82)(H,68,78)(H,69,80)(H,70,81)(H,71,85)(H4,56,57,60)(H3,58,72,87)/t35-,36-,37-,38-,39-,40-,41+,42-,43-/m0/s1

InChI Key

QFOFNUJOVIOVTO-XXJSJULJSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.